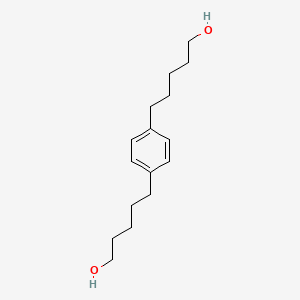
1,4-Benzenedipentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedipentanol is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, featuring two pentanol groups attached to the benzene ring at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method has been optimized to achieve high turnover numbers (TON) and involves a hydrogen-borrowing mechanism .
Industrial Production Methods
Industrial production of this compound typically involves the use of nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedipentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.
Applications De Recherche Scientifique
1,4-Benzenedipentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism by which 1,4-Benzenedipentanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A related compound with similar chemical properties but different applications.
1,4-Benzenedimethanol: Another derivative of benzene with two methanol groups instead of pentanol groups.
1,4-Pentanediol: Similar in structure but with different functional groups and reactivity.
Uniqueness
1,4-Benzenedipentanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chains compared to similar compounds like 1,4-butanediol provide different solubility and reactivity profiles, making it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
46926-44-7 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
5-[4-(5-hydroxypentyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-13-5-1-3-7-15-9-11-16(12-10-15)8-4-2-6-14-18/h9-12,17-18H,1-8,13-14H2 |
Clé InChI |
GCEOZAGJEZCPAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCO)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


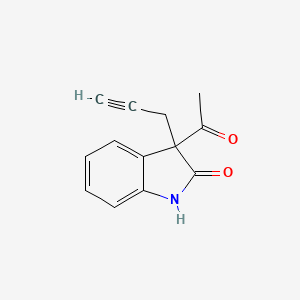

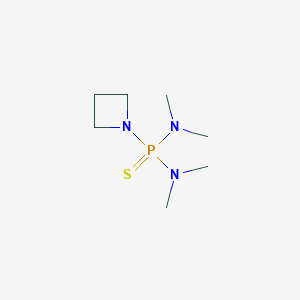

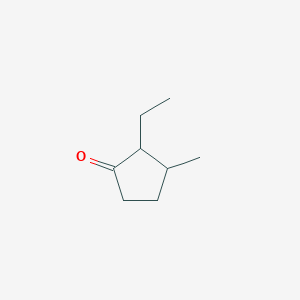

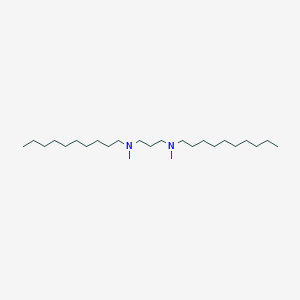
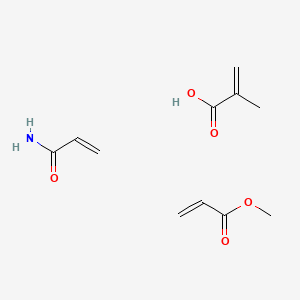
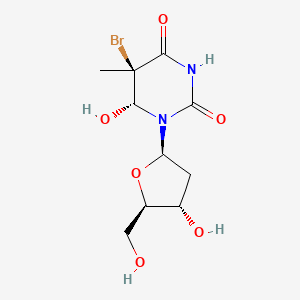
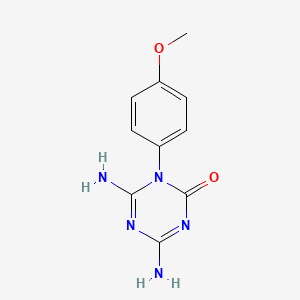
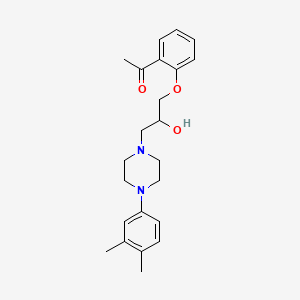
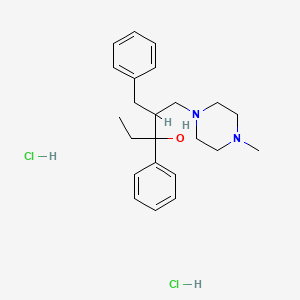
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

